4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-diisopropylaminoethoxy)-3-phenyl-, hydrobromide
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Overview
Description
4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-diisopropylaminoethoxy)-3-phenyl-, hydrobromide is a complex organic compound that belongs to the class of pyrazinopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives typically involves multi-step organic reactions. Common starting materials include pyrazine and pyrimidine derivatives, which undergo various chemical transformations such as cyclization, substitution, and condensation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired product and yield.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of functional groups with other substituents.
Condensation: Formation of larger molecules through the combination of smaller ones.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Condensing agents: Acid chlorides, anhydrides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: As intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: As probes for studying biological processes and as potential therapeutic agents.
Medicine: For their potential use in treating diseases such as cancer, infections, and neurological disorders.
Industry: In the development of new materials, catalysts, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4H-Pyrazino(1,2-a)pyrimidin-4-one derivatives involves interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazinopyrimidine derivatives and related heterocyclic compounds. Examples include:
- Pyrazino(1,2-a)pyrimidine
- Pyrazino(1,2-a)pyrimidin-4-one
- 2-(2-diisopropylaminoethoxy)-3-phenyl-pyrazine
Uniqueness
The uniqueness of 4H-Pyrazino(1,2-a)pyrimidin-4-one, 2-(2-diisopropylaminoethoxy)-3-phenyl-, hydrobromide lies in its specific structure, which may confer unique biological activities and therapeutic potential compared to other similar compounds.
Properties
CAS No. |
21271-23-8 |
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Molecular Formula |
C21H27BrN4O2 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-[2-[di(propan-2-yl)amino]ethoxy]-3-phenylpyrazino[1,2-a]pyrimidin-4-one;hydrobromide |
InChI |
InChI=1S/C21H26N4O2.BrH/c1-15(2)24(16(3)4)12-13-27-20-19(17-8-6-5-7-9-17)21(26)25-11-10-22-14-18(25)23-20;/h5-11,14-16H,12-13H2,1-4H3;1H |
InChI Key |
ANYOBKBFNNJVIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCOC1=C(C(=O)N2C=CN=CC2=N1)C3=CC=CC=C3)C(C)C.Br |
Origin of Product |
United States |
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